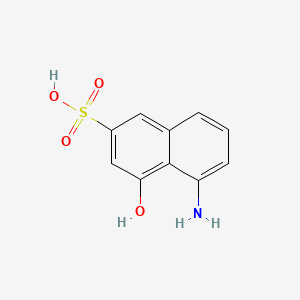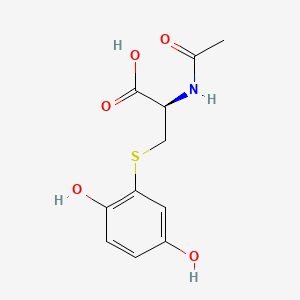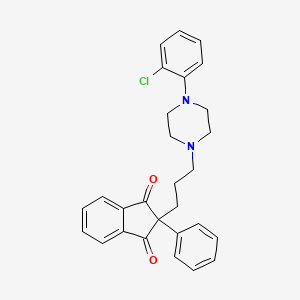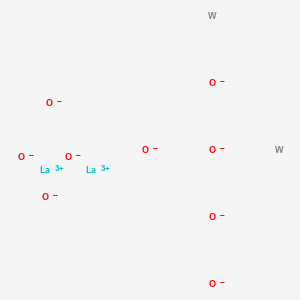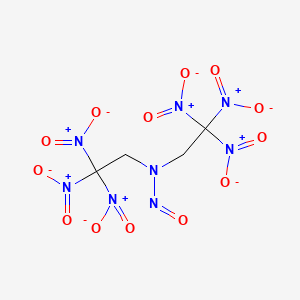![molecular formula C15H24O B14679293 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- CAS No. 29660-48-8](/img/structure/B14679293.png)
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is often used in the fragrance industry due to its powerful and complex dry woody note with an ambery nuance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through cyclization reactions involving dienes and dienophiles under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is often carried out through green synthesis methods, which are environmentally friendly and sustainable. These methods involve the use of renewable resources and aim to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve specific temperature, pressure, and solvent conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the fragrance industry for its unique scent profile and in the production of various consumer products
Mécanisme D'action
The mechanism of action of 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include interactions with enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- include other bicyclic compounds with similar structural features, such as:
- 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,2,2-trimethyl-
- Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid .
Uniqueness
What sets 13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl- apart from similar compounds is its unique combination of structural features and functional groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fragrance industry .
Propriétés
Numéro CAS |
29660-48-8 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1,4,8-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)10-11-15(3)14(16-15)9-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3 |
Clé InChI |
GFVSUUVHHHCABA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2C(O2)(CCC(=CCC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



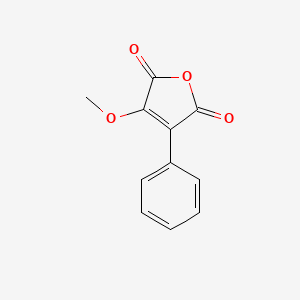
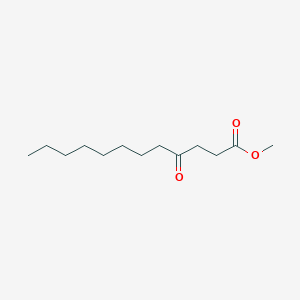
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
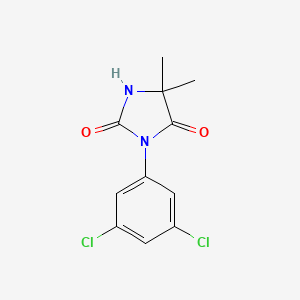
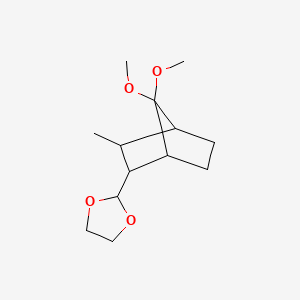
![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)

